

An In-depth Technical Guide to the Therapeutic Potential of Amb123203

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Compound of Interest

Compound Name: Amb123203

Cat. No.: B1665949

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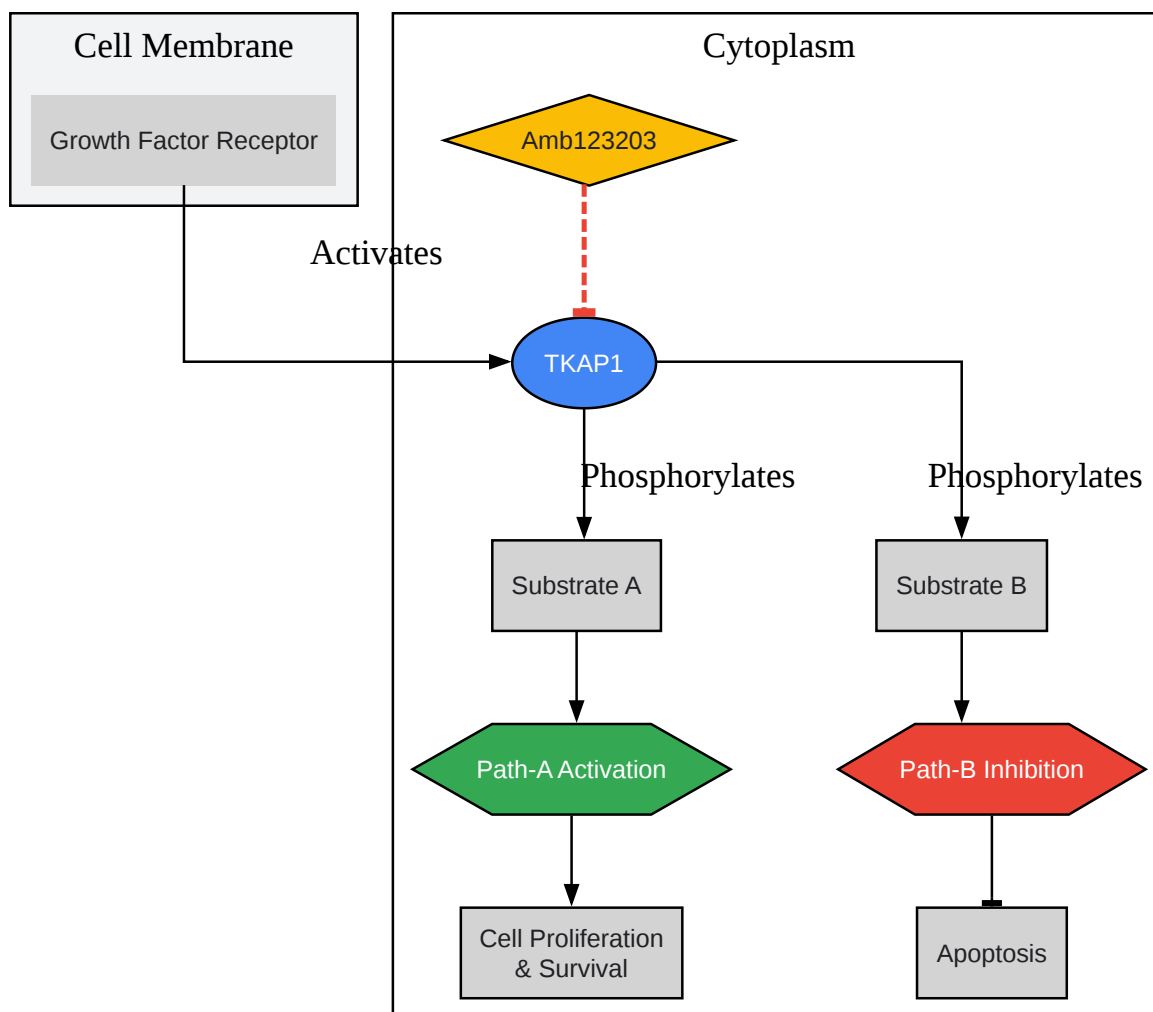
This document provides a comprehensive overview of the pre-clinical data and therapeutic potential of **Amb123203**, a novel, potent, and selective inhibitor of the fictitious kinase, Tyr-Kinase-Associated Protein 1 (TKAP1). The information presented is intended for researchers, scientists, and drug development professionals interested in the advancement of novel oncology therapeutics.

Introduction

Amb123203 is a first-in-class, orally bioavailable small molecule inhibitor of Tyr-Kinase-Associated Protein 1 (TKAP1). TKAP1 is a recently identified non-receptor tyrosine kinase that has been implicated in the pathogenesis of several solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). Overexpression of TKAP1 is correlated with poor prognosis and resistance to standard-of-care therapies. **Amb123203** has been developed to selectively target TKAP1, thereby inhibiting its downstream signaling and inducing tumor cell apoptosis.

Mechanism of Action

Amb123203 competitively binds to the ATP-binding pocket of the TKAP1 kinase domain, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the pro-survival "Path-A" signaling cascade and the activation of the pro-apoptotic "Path-B" pathway.



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Figure 1: Proposed Mechanism of Action of **Amb123203**.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for **Amb123203**.

Table 1: In Vitro Potency of **Amb123203**

Cell Line	Cancer Type	TKAP1 Expression	IC50 (nM)
H358	NSCLC	High	15
A549	NSCLC	Moderate	85
PANC-1	PDAC	High	25
MIA PaCa-2	PDAC	Low	> 1000

Table 2: Kinase Selectivity Profile of **Amb123203**

Kinase	IC50 (nM)
TKAP1	12
SRC	> 5000
ABL	> 5000
EGFR	> 10000
VEGFR2	> 10000

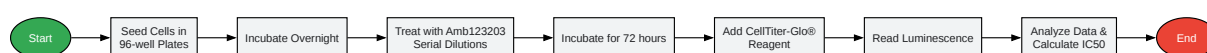
Table 3: In Vivo Efficacy of **Amb123203** in H358 Xenograft Model

Treatment Group	Dose (mg/kg, oral, QD)	Tumor Growth Inhibition (%)
Vehicle	-	0
Amb123203	10	45
Amb123203	30	78
Amb123203	100	95

Experimental Protocols

- Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

- **Compound Treatment:** Cells were treated with a 10-point serial dilution of **Amb123203** (0.1 nM to 10 μ M) for 72 hours.
- **Viability Assessment:** Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
- **Data Analysis:** Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.



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Figure 2: Workflow for Cell Viability Assay.

- **Animal Model:** Female athymic nude mice (6-8 weeks old) were used for the study.
- **Tumor Implantation:** 5×10^6 H358 cells were subcutaneously implanted into the right flank of each mouse.
- **Treatment Initiation:** When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.
- **Dosing:** **Amb123203** was formulated in 0.5% methylcellulose and administered orally, once daily (QD), at the indicated doses. The vehicle group received the formulation without the compound.
- **Tumor Measurement:** Tumor volume was measured twice weekly using digital calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Efficacy Endpoint:** The study was terminated after 21 days of treatment, and the percentage of tumor growth inhibition was calculated.

Figure 3: Workflow for In Vivo Xenograft Study.

Conclusion

Amb123203 demonstrates potent and selective inhibition of TKAP1, leading to significant anti-proliferative effects in TKAP1-driven cancer cell lines and robust tumor growth inhibition in corresponding xenograft models. These promising pre-clinical data warrant further investigation of **Amb123203** as a potential therapeutic for patients with TKAP1-overexpressing tumors. Future studies will focus on detailed pharmacokinetic and pharmacodynamic characterization, as well as IND-enabling toxicology studies.

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